Cas no 1217716-71-6 (Levofloxacin-d)

Levofloxacin-d 化学的及び物理的性質

名前と識別子

-

- Levofloxacin-d8

- Levofloxacin-d

- CS-0202012

- J-004648

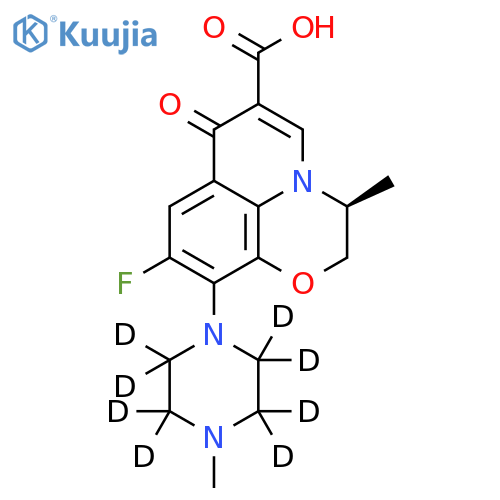

- (-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hemihydrate

- ES-2629

- (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

- HY-B0330S

- 1217716-71-6

- AKOS030254446

- (2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

- DTXSID20675991

- G14657

-

- インチ: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2

- InChIKey: GSDSWSVVBLHKDQ-FMBBTWBHSA-N

- ほほえんだ: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 369.19400

- どういたいしつりょう: 369.19399826g/mol

- 同位体原子数: 8

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

- ゆうかいてん: 222-224°C

- PSA: 75.01000

- LogP: 1.54690

Levofloxacin-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-B0330S-5mg |

Levofloxacin-d8 |

1217716-71-6 | 5mg |

¥7300 | 2022-05-18 | ||

| 1PlusChem | 1P0016DN-1mg |

Levofloxacin-d8 |

1217716-71-6 | 99% | 1mg |

$393.00 | 2023-12-25 | |

| MedChemExpress | HY-B0330S-10mg |

Levofloxacin-d8 |

1217716-71-6 | 10mg |

¥13500 | 2022-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280913-1mg |

Levofloxacin-d8, |

1217716-71-6 | 1mg |

¥2181.00 | 2023-09-05 | ||

| TRC | L360002-10mg |

Levofloxacin-d8 |

1217716-71-6 | 10mg |

$ 1820.00 | 2023-09-07 | ||

| MedChemExpress | HY-B0330S-1mg |

Levofloxacin-d |

1217716-71-6 | 99.59% | 1mg |

¥2500 | 2024-04-20 | |

| TRC | L360002-1mg |

Levofloxacin-d8 |

1217716-71-6 | 1mg |

$ 246.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280913-1 mg |

Levofloxacin-d8, |

1217716-71-6 | 1mg |

¥2,181.00 | 2023-07-10 | ||

| A2B Chem LLC | AA54123-1mg |

Levofloxacin-d8 |

1217716-71-6 | 99% | 1mg |

$285.00 | 2024-04-20 |

Levofloxacin-d 関連文献

-

Feng Zhu,Xiaosong Wu,Fang Li,Wei Wang,Wenliang Ji,Zongli Huo,Yan Xu Anal. Methods 2019 11 4084

Levofloxacin-dに関する追加情報

Levofloxacin-d: A Comprehensive Overview of CAS No 1217716-71-6

Levofloxacin-d, chemically identified by the CAS number 1217716-71-6, is a significant compound in the realm of pharmaceutical chemistry and microbiology. This enantiomer, derived from the well-known fluoroquinolone class of antibiotics, has garnered considerable attention due to its unique pharmacological properties and therapeutic applications. The compound's structure and mechanism of action have been extensively studied, leading to a deeper understanding of its efficacy and potential uses in modern medicine.

The molecular structure of Levofloxacin-d (CAS No 1217716-71-6) features a fluoroquinolone core, which is characterized by a quinolone ring system substituted with a fluorine atom. This structural feature contributes to its potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. The specific stereochemistry of the enantiomer, denoted as the (-) form, plays a crucial role in its pharmacokinetic profile and therapeutic efficacy.

In recent years, research on Levofloxacin-d has focused on its applications in treating resistant bacterial infections. Studies have shown that this enantiomer exhibits enhanced selectivity against Gram-negative bacteria, making it particularly effective against strains that have developed resistance to other fluoroquinolones. This property is especially valuable in clinical settings where multidrug-resistant pathogens pose a significant threat.

The pharmacokinetic properties of Levofloxacin-d (CAS No 1217716-71-6) have been thoroughly investigated. Unlike its racemic counterpart, levofloxacin, which contains both the active (-) and inactive (+) enantiomers, the pure (-) form offers a more predictable and potent therapeutic response. This is attributed to its higher bioavailability and longer half-life, allowing for less frequent dosing and improved patient compliance. Additionally, the reduced incidence of side effects associated with the inactive (+) enantiomer makes Levofloxacin-d a more favorable option for long-term treatment regimens.

One of the most compelling aspects of Levofloxacin-d is its potential in combination therapies. Emerging research suggests that when used in conjunction with other antibiotics or antiviral agents, it can significantly enhance treatment outcomes for complex infections. This synergistic effect is particularly promising in combating hospital-acquired infections and chronic bacterial infections that are difficult to treat with single-agent therapies.

The synthesis of Levofloxacin-d (CAS No 1217716-71-6) represents a significant advancement in pharmaceutical chemistry. The development of efficient synthetic routes has enabled large-scale production, making this compound more accessible for clinical use. Furthermore, advancements in chiral synthesis techniques have improved the purity and yield of the enantiomer, ensuring consistent quality and efficacy.

Epidemiological studies have highlighted the growing prevalence of antibiotic-resistant bacteria globally. In response to this challenge, researchers have been exploring novel therapeutic strategies, including the use of enantiomer-specific antibiotics like Levofloxacin-d. These studies underscore the importance of developing new antibiotics with unique mechanisms of action to combat resistant strains effectively.

The safety profile of Levofloxacin-d has been evaluated through extensive clinical trials. While similar to other fluoroquinolones, it has demonstrated a lower incidence of certain side effects such as tendinopathy and peripheral neuropathy. However, like all antibiotics, it is not without potential risks, and careful consideration should be given to patient-specific factors before initiating treatment.

The future prospects for Levofloxacin-d (CAS No 1217716-71-6) are promising. Ongoing research aims to expand its therapeutic applications beyond traditional bacterial infections. For instance, investigations are exploring its potential role in treating certain types of viral infections by inhibiting viral DNA replication enzymes that share structural similarities with bacterial topoisomerases.

The regulatory landscape for approving new antibiotics like Levofloxacin-d is stringent but essential for ensuring patient safety and efficacy. Regulatory agencies require robust clinical data demonstrating both the therapeutic benefits and safety profiles before approving new drugs for market use. This rigorous process ensures that only compounds meeting high standards are made available to healthcare professionals.

The economic impact of developing new antibiotics like Levofloxacin-d cannot be overstated. The ability to treat resistant infections can reduce healthcare costs associated with prolonged hospital stays, multiple antibiotic courses, and complications arising from untreated infections. Furthermore, it can alleviate the burden on healthcare systems by improving patient outcomes and reducing mortality rates.

In conclusion, Levofloxacin-d, identified by CAS No 1217716-71-6, represents a significant advancement in antibiotic therapy. Its unique pharmacological properties make it an effective treatment for resistant bacterial infections while offering improved safety profiles compared to older fluoroquinolones. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly important role in global healthcare efforts to combat infectious diseases.

1217716-71-6 (Levofloxacin-d) 関連製品

- 82419-36-1(Ofloxacin)

- 180200-66-2(Gatifloxacin sesquihydrate)

- 172426-87-8(Desethylene Gatifloxacin)

- 112811-59-3(Gatifloxacin)

- 138199-71-0(Levofloxacin hydrate)

- 114213-69-3(N-Methyl Gatifloxacin)

- 160738-57-8(Gatifloxacin)

- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)

- 117707-40-1(Desmethyl levofloxacin)

- 100986-85-4(Levofloxacin)